molecular formula C14H13ClN4O B14529287 2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide CAS No. 62772-75-2

2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide

Cat. No.: B14529287
CAS No.: 62772-75-2
M. Wt: 288.73 g/mol
InChI Key: ZMPKRCQWXAIYRX-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide is a synthetic organic compound that features a pyrimidine ring, a phenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a nitro compound .

Scientific Research Applications

2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes such as DNA replication and protein synthesis, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62772-75-2

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

2-chloro-N-phenyl-3-(pyrimidin-2-ylamino)but-2-enamide

InChI

InChI=1S/C14H13ClN4O/c1-10(18-14-16-8-5-9-17-14)12(15)13(20)19-11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)(H,16,17,18)

InChI Key

ZMPKRCQWXAIYRX-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)Cl)NC2=NC=CC=N2

Origin of Product

United States

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